4-Bromobutyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33919. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

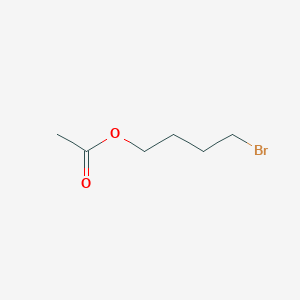

Structure

3D Structure

Properties

IUPAC Name |

4-bromobutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOABIRUEGSGTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884110 | |

| Record name | 1-Butanol, 4-bromo-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4753-59-7 | |

| Record name | 1-Butanol, 4-bromo-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4753-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanol, 4-bromo-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobutyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 4-bromo-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanol, 4-bromo-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobutyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromobutyl Acetate (CAS 4753-59-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobutyl acetate (CAS 4753-59-7) is a key bifunctional molecule widely utilized in organic synthesis, particularly within the pharmaceutical industry. Its structure, incorporating both a reactive bromine atom and a stable acetate ester, makes it a versatile building block for the introduction of a four-carbon chain in the synthesis of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, safety and handling protocols, and its significant applications as a synthetic intermediate in drug discovery and development, with a focus on its role in the synthesis of antiviral and anticancer agents. Detailed experimental methodologies and reaction mechanisms are presented to facilitate its practical application in a research and development setting.

Physicochemical Properties

This compound is a clear, colorless to slightly yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 4753-59-7 | [2] |

| Molecular Formula | C₆H₁₁BrO₂ | [2] |

| Molecular Weight | 195.05 g/mol | [2] |

| Boiling Point | 92-93 °C at 12 mmHg | [2] |

| Density | 1.348 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.46 | |

| Solubility | Soluble in chloroform and methanol. Insoluble in water. | [4] |

| Flash Point | 109 °C (228.2 °F) - closed cup | |

| Storage Temperature | Refrigerator (2-8 °C) | [4] |

Safety and Handling

This compound is classified as a combustible liquid and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge.

-

Skin and Body Protection: Lab coat and appropriate protective clothing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

Core Applications in Organic Synthesis and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical industry for the development of antitumor and antibiotic agents.[4] Its utility stems from its ability to participate in nucleophilic substitution and alkylation reactions.[4]

Role as an Alkylating Agent

The primary role of this compound in drug synthesis is as an alkylating agent. The bromine atom serves as a good leaving group, allowing for the facile introduction of the 4-acetoxybutyl group onto various nucleophiles, including amines, phenols, and heterocyclic compounds. This is a common strategy in the synthesis of modified nucleosides and other heterocyclic systems that form the backbone of many therapeutic agents.

A significant application is in the synthesis of 9-alkylguanine derivatives, which are a class of compounds investigated for their antiviral and anticancer properties. The alkylation of guanine or its derivatives at the N9 position is a key step in the synthesis of many nucleoside analogs.

Mechanism of Action: Nucleophilic Substitution

The key reaction involving this compound is nucleophilic substitution, typically proceeding via an SN2 mechanism. The carbon atom attached to the bromine is electrophilic due to the electronegativity of the bromine atom. A nucleophile, such as an amine, attacks this carbon, leading to the displacement of the bromide ion.

General Nucleophilic Substitution Workflow

The following diagram illustrates the general workflow for a nucleophilic substitution reaction using this compound.

References

A Technical Guide to the Physical Properties of 4-Bromobutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-bromobutyl acetate (CAS No. 4753-59-7), a key intermediate in various organic syntheses. The information presented herein is intended to support laboratory research, chemical process development, and quality control efforts.

Core Physical and Chemical Data

This compound is a colorless to pale yellow liquid.[1][2] It is an ester characterized by the presence of a bromo functional group, making it a versatile reagent in the synthesis of more complex molecules, including pharmaceuticals.[1][3][4][5][6]

Quantitative Physical Properties

The physical properties of this compound have been determined by various analytical methods. A summary of these key quantitative data points is presented in the table below for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | C₆H₁₁BrO₂ | |

| Molecular Weight | 195.05 g/mol | [3][5][7][8][9][10] |

| Density | 1.348 g/mL | at 25 °C[3][4][5][7][9][11] |

| Boiling Point | 92-93 °C | at 12 mmHg[3][4][5][7][9][11] |

| Refractive Index | 1.460 | at 20 °C[3][4][5][7][9][11] |

| Flash Point | 109 °C (229 °F) | Closed cup[5][7][9] |

| Melting Point | Not applicable | |

| Water Solubility | Insoluble | [1][7] |

| Solubility in Organic Solvents | Soluble in Chloroform and Methanol | [7][9] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the determination of the key physical properties of liquid esters like this compound.

Determination of Boiling Point

The boiling point of this compound is determined at reduced pressure (vacuum distillation) to prevent decomposition at higher temperatures.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Distillation: The system is evacuated to the desired pressure (e.g., 12 mmHg). The flask is then heated gently.

-

Data Collection: The temperature at which the liquid and vapor phases are in equilibrium, as indicated by a stable temperature reading on the thermometer while the liquid is actively boiling and condensing, is recorded as the boiling point at that pressure.

Determination of Density

The density of liquid this compound is determined using a pycnometer.

Methodology:

-

Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and the total weight is recorded.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. The total weight is then measured.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.

Methodology:

-

Instrument Calibration: The refractometer is calibrated using a standard substance with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read from the instrument's scale at a specified temperature (e.g., 20 °C).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the purification and boiling point determination of this compound.

Caption: Workflow for the Purification and Physical Property Characterization of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. A15632.09 [thermofisher.com]

- 3. This compound 98 4753-59-7 [sigmaaldrich.com]

- 4. This compound | 4753-59-7 [chemicalbook.com]

- 5. This compound 98 4753-59-7 [sigmaaldrich.com]

- 6. Sigma Aldrich this compound 10 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 7. This compound CAS#: 4753-59-7 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. 3-Bromobutyl acetate | C6H11BrO2 | CID 14204601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemsynthesis.com [chemsynthesis.com]

Synthesis of 4-Bromobutyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-bromobutyl acetate, a valuable bifunctional molecule utilized as a synthetic intermediate in the development of various pharmaceutical compounds and other fine chemicals. This document details two primary synthetic methodologies, presents key quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows.

Physicochemical Properties and Spectroscopic Data

This compound is a clear, colorless to slightly yellow liquid. A summary of its key physical and spectroscopic properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁BrO₂ | [1][2] |

| Molecular Weight | 195.05 g/mol | [1][2] |

| Boiling Point | 92-93 °C at 12 mmHg | [1][2] |

| Density | 1.348 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.46 | [1][2] |

| Purity (typical) | ≥98% (GC) | [1][2] |

| Spectroscopic Data | Description |

| ¹H NMR (CDCl₃) | A representative ¹H NMR spectrum is available, showing the characteristic signals for the acetyl and bromobutyl moieties. |

| ¹³C NMR (CDCl₃, predicted) | δ (ppm): 170.7 (C=O), 63.8 (CH₂-O), 33.0 (CH₂-Br), 29.5 (CH₂), 27.8 (CH₂), 20.9 (CH₃). Chemical shifts are estimated based on standard values for similar functional groups. |

| FT-IR (neat) | ν (cm⁻¹): ~2960 (C-H stretch), ~1740 (C=O, ester stretch), ~1240 (C-O, ester stretch), ~650 (C-Br stretch). |

| Mass Spectrometry (EI) | Key fragments (m/z): [M-CH₃COO]⁺, [M-Br]⁺. A representative mass spectrum is available for detailed fragmentation analysis. |

Synthesis Methodologies

Two robust methods for the synthesis of this compound are detailed below, offering flexibility in starting material selection.

Method 1: Ring Opening of Tetrahydrofuran

This method involves the Lewis acid-catalyzed ring-opening of tetrahydrofuran (THF) with an acyl halide in the presence of a bromide source.

Reaction:

References

An In-depth Technical Guide to 4-Bromobutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-bromobutyl acetate, a key reagent in organic synthesis and pharmaceutical development. It details the compound's physicochemical properties, its role in synthetic chemistry, and a representative experimental protocol for its application.

Core Properties of this compound

This compound is a bifunctional molecule containing both a bromo group and an ester. This structure makes it a versatile alkylating agent, capable of introducing a four-carbon chain with a terminal acetate group, which can be subsequently hydrolyzed to a primary alcohol if needed. It appears as a clear, colorless to slightly yellow, oily liquid.[1][2][3] It is soluble in organic solvents such as chloroform and methanol but insoluble in water.[2][3]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 195.05 g/mol | [1][4][5][6][7] |

| Molecular Formula | C₆H₁₁BrO₂ | [1][2][5][8] |

| Linear Formula | CH₃CO₂(CH₂)₄Br | [4][5][6][7] |

| CAS Number | 4753-59-7 | [1][2][4][6][9] |

| Density | 1.348 g/mL at 25 °C | [1][4][6][7][8][9] |

| Boiling Point | 92-93 °C at 12 mmHg | [1][3][4][6][8][9] |

| Refractive Index | n20/D 1.46 | [1][4][6][9] |

| EINECS Number | 225-277-7 | [1][3][4][6][10] |

Applications in Synthesis and Drug Development

This compound is primarily utilized as a synthetic intermediate and building block in the pharmaceutical industry.[3] Its main function is to act as an alkylating agent in nucleophilic substitution reactions.[3] This reactivity is crucial for synthesizing drug intermediates for various therapeutic areas, including antitumor agents and antibiotics.[3]

Notable applications include:

-

Synthesis of Nucleoside Analogs: It has been used in the synthesis of 9-alkylguanine derivatives and other O- and S-acycloquinoxaline nucleosides, which are important classes of compounds in antiviral and anticancer research.[1][4][]

-

Preparation of HSP90 Inhibitors: The compound serves as a precursor in the preparation of potent inhibitors for Heat Shock Protein 90 (HSP90), a key target in oncology.[]

-

General Alkylation: It is widely employed for the O-alkylation, N-alkylation, and S-alkylation of various substrates.[]

The general mechanism involves the displacement of the bromide ion by a nucleophile, as illustrated in the diagram below.

Experimental Protocols

The following is a representative experimental protocol for the N-alkylation of a heterocyclic compound using this compound, based on methodologies described in the literature.[]

Objective: To synthesize an N-alkylated product by reacting a nitrogen-containing heterocycle with this compound.

Materials:

-

Nitrogen-containing heterocycle (substrate) (1 eq.)

-

This compound (1.1 - 1.5 eq.)

-

Potassium carbonate (K₂CO₃), anhydrous (2-3 eq.)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a solution of the heterocyclic substrate (1 eq.) in the chosen anhydrous solvent, add anhydrous potassium carbonate (2-3 eq.).

-

Stir the resulting suspension at room temperature for 15-30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add this compound (1.1 - 1.5 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

-

Pour the filtrate into water and extract the product with ethyl acetate (repeated 3 times).

-

Combine the organic layers and wash with water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated compound.

This protocol provides a foundational method that can be adapted by researchers for specific substrates and desired outcomes in the synthesis of novel chemical entities.

References

- 1. This compound CAS#: 4753-59-7 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | Pharmaceutical Intermediate | 4753-59-7 - PHMO [phmo.com]

- 4. This compound 98 4753-59-7 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound 98 4753-59-7 [sigmaaldrich.com]

- 7. 4-ブロモブチルアセタート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound | 4753-59-7 [chemicalbook.com]

- 10. This compound|lookchem [lookchem.com]

Technical Guide: Solubility of 4-Bromobutyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility of 4-bromobutyl acetate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document concentrates on qualitative solubility information and provides a standardized experimental protocol for determining solubility. This guide is intended to assist researchers and professionals in drug development and other scientific fields in handling and utilizing this compound effectively.

Core Topic: Solubility Profile of this compound

This compound is a versatile bifunctional molecule, incorporating both an ester and a bromoalkane functional group. This structure dictates its solubility characteristics, rendering it generally soluble in a range of organic solvents while being insoluble in water. Its utility as a reagent in organic synthesis, for instance in the preparation of 9-alkylguanine derivatives, is significantly influenced by its solubility in reaction media.[1][2][3]

Qualitative Solubility Data

The following table summarizes the available qualitative solubility data for this compound.

| Solvent | Chemical Formula | Polarity (Relative) | Solubility |

| Chloroform | CHCl₃ | 0.259 | Soluble[3] |

| Methanol | CH₃OH | 0.762 | Soluble[3] |

| General Organic Solvents | - | Variable | Generally Soluble[4] |

| Water | H₂O | 1.000 | Insoluble[4] |

Experimental Protocol: Determination of Qualitative Solubility

The following is a generalized methodology for determining the qualitative solubility of a liquid organic compound such as this compound in various organic solvents.

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a selection of organic solvents at a specified temperature (e.g., room temperature).

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dichloromethane, dimethyl sulfoxide)

-

Small test tubes or vials

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Constant temperature bath (optional)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform the experiment in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Solvent Addition: Into a series of labeled test tubes, add 1 mL of each of the selected organic solvents.

-

Solute Addition: To each test tube containing a solvent, add a specific volume of this compound, for example, 0.1 mL. It is crucial to add the solute to the solvent and not the reverse.

-

Mixing: Cap each test tube securely and agitate the mixture vigorously using a vortex mixer for a set period, for instance, 30 to 60 seconds. This ensures intimate contact between the solute and the solvent.

-

Observation: After mixing, allow the test tubes to stand undisturbed for a few minutes. Observe each mixture for signs of dissolution.

-

Soluble: The mixture will be a single, clear, and homogenous phase with no visible droplets of the solute.

-

Partially Soluble: The mixture may appear cloudy or have distinct layers, but with a noticeable reduction in the volume of the solute phase.

-

Insoluble: Two distinct, clear layers will be present, with the volume of the this compound layer remaining unchanged. The relative position of the layers will depend on the densities of the solvent and the solute.

-

-

Temperature Control (Optional): For more controlled experiments, the test tubes can be placed in a constant temperature bath for a specified period after mixing to ensure that the solubility is determined at a consistent temperature.

-

Documentation: Record the observations for each solvent in a laboratory notebook, noting the temperature at which the experiment was conducted.

Visualizations

Experimental Workflow for Qualitative Solubility Determination

Caption: Workflow for Qualitative Solubility Assessment.

References

4-bromobutyl acetate boiling point and density

An In-depth Technical Guide on the Physical Properties of 4-Bromobutyl Acetate

For professionals in research, chemical synthesis, and drug development, a precise understanding of the physical properties of chemical reagents is fundamental. This guide provides a detailed overview of the boiling point and density of this compound, complete with methodologies for their experimental determination.

Physicochemical Data of this compound

This compound is a bifunctional organic compound containing both an ester and a bromo-alkyl group, making it a useful building block in organic synthesis. Its physical properties are critical for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

Data Summary

The key physical properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases and represent a consensus from the available literature.

| Physical Property | Value | Conditions |

| Boiling Point | 92-93 °C | at 12 mmHg |

| Density | 1.348 g/mL | at 25 °C |

| Molecular Formula | C₆H₁₁BrO₂ | |

| Molecular Weight | 195.05 g/mol | |

| Refractive Index | 1.46 | at 20 °C |

| Appearance | Clear colourless to slightly yellow liquid |

Data sourced from multiple chemical suppliers.[1][2][3][4][5][6][7]

Experimental Protocols

Determination of Boiling Point Under Reduced Pressure

The reported boiling point of this compound is at a reduced pressure (12 mmHg), which is a common technique for distilling compounds that decompose at their atmospheric boiling point. The Thiele tube method is a suitable micro-scale technique for this determination.

Objective: To determine the boiling point of a liquid sample at a specific reduced pressure.

Apparatus:

-

Thiele tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Vacuum source and manometer

-

Rubber tubing

Procedure:

-

Sample Preparation: A small amount of the liquid (e.g., this compound) is placed into the small test tube.[2] A capillary tube, sealed at one end, is then placed inside the test tube with its open end submerged in the liquid.[2][7]

-

Apparatus Setup: The test tube assembly is attached to a thermometer. This entire unit is then placed into a Thiele tube containing mineral oil, ensuring the sample is level with the side arm of the Thiele tube.[6][8]

-

Vacuum Application: The Thiele tube is connected to a vacuum pump via a trap and a manometer to monitor the pressure. The system is evacuated to the desired pressure (e.g., 12 mmHg).

-

Heating: The side arm of the Thiele tube is gently and uniformly heated.[6][8] This design allows for the circulation of the heating oil, ensuring a uniform temperature distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[2][6]

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.[6][8] This temperature is recorded along with the precise pressure from the manometer.

Determination of Density

The density of a liquid can be accurately determined using several methods. A straightforward and common laboratory method involves the use of a graduated cylinder and an analytical balance.[4][5][9][10]

Objective: To determine the density (mass per unit volume) of a liquid.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer for higher accuracy

-

Thermometer

Procedure:

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder is measured using an analytical balance and recorded.[4][5] For higher precision, a pycnometer, which is a glass flask with a precisely known volume, can be used.[11][12]

-

Volume Measurement: A specific volume of the liquid (e.g., 10 mL of this compound) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[4]

-

Mass of Container and Liquid: The graduated cylinder containing the liquid is weighed on the analytical balance, and the combined mass is recorded.[4][5]

-

Temperature: The temperature of the liquid is measured and recorded, as density is temperature-dependent.[4]

-

Calculation: The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.[4][5] The density is then calculated using the formula: Density = Mass / Volume[3][13]

-

Replication: The procedure should be repeated multiple times to ensure precision and accuracy, and the average density is reported.[4]

Logical Relationships

The physical properties of a chemical compound are intrinsically linked to its molecular structure. The diagram below illustrates this fundamental relationship for this compound.

Caption: Relationship between molecular structure and physical properties.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. homesciencetools.com [homesciencetools.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. wjec.co.uk [wjec.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. youtube.com [youtube.com]

- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 11. knowledge.reagecon.com [knowledge.reagecon.com]

- 12. mt.com [mt.com]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

An In-depth Technical Guide to the Safe Handling of 4-Bromobutyl Acetate

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and hazards associated with chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and hazards for 4-bromobutyl acetate (CAS No. 4753-59-7), a common reagent in organic synthesis.

Chemical Identification and Physical Properties

This compound is a clear, colorless to slightly yellow liquid.[1] It is utilized as a reagent in various chemical syntheses, including in the production of pharmaceuticals and agrochemicals.[1] A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁BrO₂ | [1][2] |

| Molecular Weight | 195.05 g/mol | |

| Appearance | Clear, colorless to slightly yellow liquid | [1][3] |

| Odor | Fruity | [1] |

| Boiling Point | 92-93 °C @ 12 mmHg | [4] |

| Flash Point | 109 °C (228.2 °F) - closed cup | |

| Density | 1.348 g/mL at 25 °C | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and methanol. | [1][4] |

| Refractive Index | n20/D 1.46 | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[5] The primary hazards include acute toxicity, skin and eye irritation, and respiratory tract irritation.[2][5]

| Hazard Classification | Category | Signal Word | Hazard Statement |

| Acute Oral Toxicity | Category 4 | Warning | H302: Harmful if swallowed.[1][5] |

| Acute Dermal Toxicity | Category 4 | Warning | H312: Harmful in contact with skin.[2][5] |

| Acute Inhalation Toxicity | Category 4 | Warning | H332: Harmful if inhaled.[2][5] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[4][5] |

The toxicological properties of this material have not been fully investigated, and it should be handled with caution.[2][3]

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is essential when working with this compound to minimize exposure and mitigate risks.

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection : Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[5]

-

Respiratory Protection : Use only under a chemical fume hood.[5] If the fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

Handling : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5] Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5]

-

Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[4][5] Keep the container tightly closed.[5] The recommended storage temperature is in a refrigerator.[4]

-

If Inhaled : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] Call a poison center or doctor if you feel unwell.[5]

-

In Case of Skin Contact : Wash with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.[5] Take off contaminated clothing and wash it before reuse.[5]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5] If eye irritation persists, get medical advice/attention.[5]

-

If Swallowed : Call a poison center or doctor if you feel unwell.[5] Rinse mouth.[5] Do not induce vomiting.

-

Spill Response : For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. Ensure adequate ventilation.

-

Waste Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Visualized Workflows and Logical Relationships

To aid in the practical application of this safety information, the following diagrams illustrate key workflows and logical relationships for handling this compound.

References

An In-depth Technical Guide to 4-Bromobutyl Acetate and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutyl acetate, also known by synonyms such as 4-acetoxybutyl bromide, is a versatile bifunctional molecule widely employed in organic synthesis.[1][2] Its structure, incorporating both a terminal bromine atom and an acetate ester, allows for selective and sequential reactions, making it a valuable building block in the synthesis of a diverse range of compounds, including pharmaceutical intermediates.[2] This guide provides a comprehensive overview of its chemical properties, common synthetic applications, and detailed experimental protocols.

Chemical Properties and Synonyms

This compound is a clear, colorless to slightly yellow liquid.[1] It is insoluble in water but soluble in common organic solvents like chloroform and methanol.[1][2] Proper handling and storage in a cool, dry place are essential to maintain its stability and purity.[2]

A comprehensive list of synonyms for this compound is provided below:

-

4-Acetoxybutyl bromide

-

Acetic acid 4-bromobutyl ester

-

1-Acetoxy-4-bromobutane

-

4-Bromo-1-butanol acetate

-

4-Bromo-1-butyl acetate

-

4-Bromo-n-butyl acetate

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 4753-59-7 | [1] |

| Molecular Formula | C6H11BrO2 | [1] |

| Molecular Weight | 195.05 g/mol | |

| Boiling Point | 92-93 °C at 12 mmHg | [1] |

| Density | 1.348 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.46 | [1] |

Synthetic Applications and Experimental Protocols

The primary utility of this compound in organic synthesis lies in its ability to act as an alkylating agent. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the acetate group can be hydrolyzed to reveal a primary alcohol, allowing for further functionalization. A common application is in the O-alkylation of phenols, a key reaction in the synthesis of various ethers.

Featured Synthesis: Preparation of 4-(4-Acetylphenoxy)butyl Acetate

This section details the synthesis of 4-(4-acetylphenoxy)butyl acetate via the O-alkylation of 4-hydroxyacetophenone with this compound. This reaction is a representative example of the Williamson ether synthesis.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is redissolved in an organic solvent such as ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting residue is purified by column chromatography on silica gel to afford the pure 4-(4-acetylphenoxy)butyl acetate.

Logical Workflow and Diagrams

The following diagrams illustrate the logical workflow for the synthesis and application of this compound.

References

Methodological & Application

The Versatility of 4-Bromobutyl Acetate in Modern Organic Synthesis: Applications and Protocols

For Immediate Release

[City, State] – 4-Bromobutyl acetate, a bifunctional molecule featuring both a reactive bromide and a protected hydroxyl group, has emerged as a critical building block in the landscape of organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where it serves as a versatile four-carbon synthon for the introduction of a flexible butyl chain, often as a linker or a pharmacophoric element. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key compound classes, including acyclonucleosides, 9-alkylguanine derivatives, and Heat Shock Protein 90 (HSP90) inhibitors.

Physicochemical Properties of this compound

A clear, colorless to slightly yellow liquid, this compound possesses properties that make it amenable to a variety of reaction conditions. A summary of its key physical data is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 4753-59-7 | |

| Molecular Formula | C₆H₁₁BrO₂ | |

| Molecular Weight | 195.05 g/mol | |

| Boiling Point | 92-93 °C at 12 mmHg | |

| Density | 1.348 g/mL at 25 °C | |

| Refractive Index | n20/D 1.46 |

Application in the Synthesis of Acyclonucleosides

Acyclonucleosides, which are analogues of natural nucleosides lacking a cyclic sugar moiety, are an important class of antiviral and anticancer agents. This compound can be employed to introduce the acyclic side chain onto a nucleobase. The following protocol is a representative example of the synthesis of an N-alkylated nucleobase, which is a key step in the formation of acyclonucleosides.

Experimental Protocol: N-Alkylation of a Nucleobase

This protocol describes the general steps for the alkylation of a heterocyclic amine, a common reaction in the synthesis of acyclonucleosides.

-

Reaction Setup: To a solution of the desired nucleobase (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN), add a base (1.1 to 1.5 equivalents). Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).

-

Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 to 1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to 50-80 °C to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N-(4-acetoxybutyl)nucleobase.

-

Deprotection (Optional): The acetate protecting group can be removed by hydrolysis under basic conditions (e.g., potassium carbonate in methanol) or acidic conditions (e.g., hydrochloric acid in methanol) to yield the corresponding alcohol.

Application Notes: 4-Bromobutyl Acetate as a Versatile Alkylating Agent in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutyl acetate is a valuable bifunctional chemical intermediate employed in organic synthesis as an alkylating agent. Its structure incorporates a terminal bromine atom, a reactive site for nucleophilic substitution, and an acetate group, which can be hydrolyzed to a primary alcohol, offering a handle for further functionalization. This dual reactivity makes it a versatile building block for the introduction of a four-carbon chain with a protected hydroxyl group. These application notes provide detailed protocols and data for the use of this compound in the synthesis of various heterocyclic compounds with potential applications in drug discovery and development.

Core Applications and Synthetic Protocols

This compound is particularly useful for the N-alkylation and O-alkylation of various heterocyclic and phenolic compounds. The resulting 4-(acetyloxy)butyl-substituted products can serve as precursors to biologically active molecules.

N-Alkylation of Pyrazolone Derivatives

This compound is an effective reagent for the N-alkylation of pyrazolone scaffolds, which are present in numerous compounds with diverse biological activities. The alkylation often proceeds with high regioselectivity, targeting a specific nitrogen atom within the heterocyclic ring.

Application: Synthesis of Novel Antimicrobial Agents

A series of 4-arylhydrazono-5-methyl-1,2-dihydropyrazol-3-ones can be selectively alkylated at the N(2)-position using this compound. The resulting N-acyclic nucleoside analogs have demonstrated moderate antimicrobial activity against various fungal and bacterial strains.[1]

Experimental Protocol: N-Alkylation of 4-Arylhydrazono-5-methyl-1,2-dihydropyrazol-3-ones

-

Materials:

-

4-Arylhydrazono-5-methyl-1,2-dihydropyrazol-3-one (1.0 eq)

-

This compound (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred solution of the 4-arylhydrazono-5-methyl-1,2-dihydropyrazol-3-one in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add this compound dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Quantitative Data: Antimicrobial Activity of N-(4-Acetoxybutyl)pyrazolone Derivatives

| Compound ID | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

| 4b | Aspergillus flavus | Moderate Activity | Not specified |

| 12a | Penicillium sp. | Moderate Activity | Not specified |

| 14d | Escherichia coli | Moderate Activity | Not specified |

Note: "Moderate Activity" is as reported in the source literature; specific quantitative data for inhibition zones were not provided.[1]

O-Alkylation of Phenolic Compounds

The alkylation of the hydroxyl group in phenols and related compounds, such as coumarins, provides a straightforward method for the synthesis of aryl ethers. This compound serves as a source for the 4-(acetyloxy)butyl ether moiety.

Application: Synthesis of Functionalized Coumarin Derivatives

4-Hydroxycoumarin and its derivatives are an important class of compounds with a wide range of biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. O-alkylation of 4-hydroxycoumarin with this compound yields 4-(4-(acetyloxy)butoxy)-2H-chromen-2-one, a precursor for further synthetic modifications.

Representative Experimental Protocol: O-Alkylation of 4-Hydroxycoumarin

-

Materials:

-

4-Hydroxycoumarin (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Acetone

-

-

Procedure:

-

To a solution of 4-hydroxycoumarin in anhydrous acetone, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 20 minutes.

-

Add this compound to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified 4-(4-(acetyloxy)butoxy)-2H-chromen-2-one.

-

N-Alkylation of Indole Derivatives

The indole nucleus is a key structural motif in a vast number of natural products and pharmaceuticals. N-alkylation of indoles is a common strategy to modify their biological activity.

Application: Synthesis of N-Functionalized Indoles

The N-alkylation of indole with this compound provides a direct route to N-(4-acetoxybutyl)indole, a versatile intermediate for further synthetic transformations.

Representative Experimental Protocol: N-Alkylation of Indole

-

Materials:

-

Indole (1.0 eq)

-

This compound (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred solution of indole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride in portions at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add this compound dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Applications in Drug Development

The use of this compound as an alkylating agent has been instrumental in the synthesis of various compounds with potential therapeutic applications.

-

Antitumor and Antifungal Quinoxaline Acyclic Nucleosides: Alkylation of 3-methyl-2-oxo(thioxo)-1,2-dihydroquinoxalines with this compound has afforded O- and S-acycloquinoxaline nucleosides. Some of these compounds have been screened in vitro and have shown promising antitumor and antifungal activities.

-

Synthesis of 9-Alkylguanine Derivatives: this compound has been utilized in the synthesis of 9-alkylguanine derivatives. N9-substituted guanine analogs are a well-established class of antiviral drugs, and the introduction of the 4-acetoxybutyl side chain can be a strategy to modulate their pharmacological properties.

Visualized Experimental Workflow and Signaling Pathway

General Experimental Workflow for Alkylation using this compound

Caption: General workflow for alkylation reactions.

Logical Relationship of this compound in Synthesis

Caption: Synthetic utility of this compound.

Conclusion

This compound is a highly effective and versatile alkylating agent for the synthesis of a variety of heterocyclic compounds. The straightforward reaction conditions and the ability to introduce a functionalizable side chain make it a valuable tool for medicinal chemists and researchers in drug development. The examples provided herein demonstrate its utility in creating molecules with potential antimicrobial, antitumor, and antiviral activities, highlighting its importance in the generation of novel chemical entities for biological screening.

References

Application Note: Protocols for Nucleophilic Alkylation using 4-Bromobutyl Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromobutyl acetate is a versatile bifunctional reagent commonly employed in organic synthesis.[] It incorporates a reactive alkyl bromide for nucleophilic substitution and an acetate ester that can be hydrolyzed to a primary alcohol. This dual functionality makes it a valuable building block for introducing a four-carbon chain with a terminal hydroxyl group (after deprotection) onto various nucleophiles. This application note provides detailed protocols for the N-alkylation of amines and O-alkylation of phenols using this compound, complete with reaction parameters and a generalized experimental workflow. The methodologies described are fundamental for synthesizing intermediates used in the development of novel therapeutic agents and other advanced materials.[]

General Experimental Protocols

The following protocols outline the general procedures for the N-alkylation of amines and O-alkylation of phenols. The choice of base, solvent, and temperature is crucial and often depends on the nucleophilicity and solubility of the substrate.

Protocol 1: N-Alkylation of Amines and Heterocycles

This protocol describes a general method for the alkylation of primary or secondary amines, as well as nitrogen-containing heterocycles, using this compound.

Materials:

-

Substrate (amine or N-heterocycle)

-

This compound (1.0 - 1.5 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, NaH, NaHCO₃) (1.5 - 3.0 equivalents)

-

Anhydrous Solvent (e.g., DMF, Acetonitrile, THF, Dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., Nitrogen or Argon), particularly if using reactive bases like NaH

-

Standard workup and purification reagents (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add the substrate (1.0 eq.) and the chosen anhydrous solvent.

-

Addition of Base: Add the base (e.g., K₂CO₃, 2.0 eq.) to the mixture. If using a strong base like sodium hydride (NaH), cool the mixture to 0 °C before adding the base portion-wise.

-

Addition of Alkylating Agent: Add this compound (1.1 eq.) dropwise to the stirring suspension.

-

Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80-110 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If the reaction was performed in a water-miscible solvent like DMF or acetonitrile, pour the mixture into water and extract the product with an organic solvent like ethyl acetate (3x).

-

If a solid base was used, filter the mixture and concentrate the filtrate under reduced pressure. Redissolve the residue in an organic solvent.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

-

Characterization: Confirm the identity and purity of the final compound using standard analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: O-Alkylation of Phenols

This protocol provides a general method for the etherification of phenols using this compound.

Materials:

-

Phenolic Substrate

-

This compound (1.0 - 1.5 equivalents)

-

Base (e.g., K₂CO₃, NaH) (1.1 - 2.0 equivalents)

-

Anhydrous Solvent (e.g., DMF, Acetonitrile, Acetone)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the phenolic substrate (1.0 eq.) in the selected anhydrous solvent.

-

Addition of Base: Add the base (e.g., K₂CO₃, 1.5 eq.) to the solution. The formation of the phenoxide is often indicated by a color change.

-

Addition of Alkylating Agent: Add this compound (1.2 eq.) to the reaction mixture.

-

Reaction Execution: Heat the mixture with stirring. Reaction temperatures typically range from 60 °C to the reflux temperature of the solvent.

-

Monitoring: Follow the disappearance of the starting phenol using TLC.

-

Workup:

-

After cooling, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dilute the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄.

-

-

Purification: After filtering, concentrate the organic solution. Purify the resulting crude material via flash column chromatography to isolate the O-alkylated product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary

The following table summarizes representative conditions for alkylation reactions using this compound and similar alkylating agents. This data is compiled from various sources to provide a comparative overview.

| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |

| Pyrazolone Derivative | This compound | K₂CO₃ | N/A | N/A | N/A | Good | [] |

| Quinoxaline Derivative | This compound | K₂CO₃ | N/A | N/A | N/A | N/A | [] |

| 4-Bromoaniline | Ethyl Bromoacetate | K₂CO₃ | Neat | 110 | 20 | N/A | [2] |

| Primary/Secondary Amine | Benzyl Bromide | NaHCO₃ | Water | 80 | 1 | ~95 | [3] |

| Phenol | Alkyl Bromide | K₂CO₃ / Org. Base | Solvent-free | RT | N/A | Good-Excellent | [4] |

N/A: Data not explicitly reported in the cited abstract/source. "Neat" indicates the reaction was run without a solvent.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general experimental workflow for the alkylation reaction and the logical relationship of the key reaction components.

Caption: General experimental workflow for alkylation with this compound.

Caption: Key components influencing the outcome of the alkylation reaction.

References

Application Notes: 4-Bromobutyl Acetate in the Synthesis of Busulfan

Introduction

4-Bromobutyl acetate is a versatile bifunctional molecule employed as a key building block in the synthesis of various pharmaceutical active ingredients (APIs). Its structure, featuring both a reactive bromide and a protecting acetate group, allows for sequential chemical modifications, making it a valuable intermediate in multi-step syntheses. This application note details a synthetic protocol for the preparation of Busulfan, an alkylating agent used in the treatment of chronic myeloid leukemia, utilizing this compound as the starting material.

Busulfan (1,4-butanediol dimethanesulfonate) is a bifunctional alkylating agent that acts by forming DNA-DNA intrastrand crosslinks, which inhibits DNA replication and triggers apoptosis in rapidly dividing cells. The synthetic strategy outlined herein involves a two-step process starting from this compound, proceeding through a key intermediate, 4-hydroxybutyl methanesulfonate.

Mechanism of Action of Busulfan

Busulfan's cytotoxic effect is achieved through the alkylation of DNA. The two methanesulfonate groups are excellent leaving groups, allowing the butane chain to undergo nucleophilic attack by the N7 position of guanine bases in the DNA. This results in the formation of covalent crosslinks between adjacent guanine bases, disrupting the DNA structure and function, ultimately leading to cell death.

Diagram of the logical relationship in the synthesis of Busulfan from this compound.

Caption: Synthetic pathway from this compound to Busulfan.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxybutyl Acetate from this compound

This initial step involves the hydrolysis of the bromide in this compound to a hydroxyl group.

Methodology:

-

To a solution of this compound (1.0 eq.) in a mixture of acetone and water (3:1 v/v), add sodium bicarbonate (1.5 eq.).

-

Heat the reaction mixture to reflux and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 4-hydroxybutyl acetate.

-

Purify the crude product by vacuum distillation.

| Parameter | Value |

| Starting Material | This compound |

| Product | 4-Hydroxybutyl Acetate |

| Solvent | Acetone/Water |

| Reagent | Sodium Bicarbonate |

| Reaction Time | 12-16 hours |

| Temperature | Reflux |

| Yield | 85-90% |

| Purity (by GC) | >98% |

Step 2: Synthesis of 4-Hydroxybutyl Methanesulfonate from 4-Hydroxybutyl Acetate

This step involves the selective mesylation of the hydroxyl group of 4-hydroxybutyl acetate.

Methodology:

-

Dissolve 4-hydroxybutyl acetate (1.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq.) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-hydroxybutyl methanesulfonate.

| Parameter | Value |

| Starting Material | 4-Hydroxybutyl Acetate |

| Product | 4-Hydroxybutyl Methanesulfonate |

| Solvent | Dichloromethane (DCM) |

| Reagents | Methanesulfonyl Chloride, Triethylamine |

| Reaction Time | 2-4 hours |

| Temperature | 0 °C to Room Temperature |

| Yield | 90-95% |

| Purity (by NMR) | >97% |

Step 3: Synthesis of Busulfan from 4-Hydroxybutyl Methanesulfonate

The final step is the conversion of the remaining hydroxyl group to a second methanesulfonate ester.

Methodology:

-

Dissolve 4-hydroxybutyl methanesulfonate (1.0 eq.) in anhydrous pyridine and cool to 0 °C.

-

Slowly add methanesulfonyl chloride (1.5 eq.) to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Recrystallize the crude product from a suitable solvent system (e.g., acetone/ethanol) to obtain pure Busulfan.

| Parameter | Value |

| Starting Material | 4-Hydroxybutyl Methanesulfonate |

| Product | Busulfan |

| Solvent | Pyridine |

| Reagent | Methanesulfonyl Chloride |

| Reaction Time | 13 hours |

| Temperature | 0 °C to Room Temperature |

| Yield | 80-85% |

| Purity (by HPLC) | >99% |

Diagram of the experimental workflow for the synthesis of Busulfan.

Caption: Workflow for the synthesis of Busulfan.

Conclusion

This compound serves as a practical and efficient starting material for the synthesis of the anti-cancer drug Busulfan. The described three-step protocol, involving hydrolysis and two subsequent mesylation reactions, provides a clear pathway to obtaining the final API with good overall yield and high purity. The presented experimental procedures and quantitative data are intended to guide researchers and drug development professionals in the laboratory-scale synthesis of this important pharmaceutical ingredient.

Application of 4-Bromobutyl Acetate in Agrochemical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutyl acetate is a versatile bifunctional molecule increasingly utilized as a key intermediate in the synthesis of a variety of agrochemicals, including fungicides, herbicides, and plant growth regulators. Its dual reactivity, stemming from the presence of both a reactive bromide and a protected hydroxyl group (as an acetate), allows for the strategic introduction of a four-carbon chain into various molecular scaffolds. This application note provides detailed protocols and data for the use of this compound in the synthesis of agrochemical precursors, with a particular focus on the alkylation of heterocyclic systems, a common motif in modern crop protection agents.

Core Application: Synthesis of Triazole-Based Fungicide Intermediates

A primary application of this compound in agrochemical synthesis is the N-alkylation of heterocyclic compounds, such as 1,2,4-triazole. Triazole fungicides are a major class of agricultural chemicals that function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1][2] The synthesis of many triazole fungicides involves the attachment of a substituted alkyl chain to the triazole ring. This compound serves as an excellent reagent for introducing a 4-acetoxybutyl side chain, which can be subsequently hydrolyzed to the corresponding 4-hydroxybutyl derivative, a common structural feature in several commercial fungicides.

Reaction Pathway: Alkylation of 1,2,4-Triazole and Subsequent Hydrolysis

The overall synthetic route involves a two-step process: (1) N-alkylation of 1,2,4-triazole with this compound to form 1-(4-acetoxybutyl)-1H-1,2,4-triazole, and (2) hydrolysis of the acetate group to yield 1-(4-hydroxybutyl)-1H-1,2,4-triazole.

Caption: General reaction pathway for the synthesis of a triazole-based fungicide intermediate.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Acetoxybutyl)-1H-1,2,4-triazole

This protocol details the N-alkylation of 1,2,4-triazole with this compound. The reaction typically proceeds with good regioselectivity for the N1 position of the triazole ring.[3]

Materials:

-

1,2,4-Triazole

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to the flask to create a stirrable suspension.

-

Slowly add this compound (1.1 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Yield | 85-95% | [3] |

| Reaction Time | 4-6 hours | [3] |

| Reaction Temp. | 80-90 °C | [3] |

| Purity (crude) | >90% | - |

Protocol 2: Synthesis of 1-(4-Hydroxybutyl)-1H-1,2,4-triazole

This protocol describes the hydrolysis of the acetate group to yield the final alcohol, a versatile intermediate for further derivatization in agrochemical synthesis.

Materials:

-

1-(4-Acetoxybutyl)-1H-1,2,4-triazole

-

Methanol

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Dissolve 1-(4-acetoxybutyl)-1H-1,2,4-triazole (1.0 eq) in methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | >95% |

| Reaction Time | 2-4 hours |

| Reaction Temp. | Reflux |

| Purity | >98% |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the triazole-based fungicide intermediate.

Caption: General experimental workflow for the two-step synthesis.

Conclusion

This compound is a valuable and efficient C4 building block for the synthesis of agrochemical intermediates. The protocols provided herein for the N-alkylation of 1,2,4-triazole and subsequent hydrolysis demonstrate a straightforward and high-yielding pathway to a key precursor for a major class of fungicides. The versatility of the resulting 4-hydroxybutyl-substituted triazole allows for further chemical modifications, making this compound a strategic choice for researchers and professionals in the field of agrochemical development.

References

Application Notes and Protocols for the Use of 4-Bromobutyl Acetate in Nucleoside Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutyl acetate is a valuable bifunctional reagent employed in the synthesis of modified nucleosides, a class of molecules with significant therapeutic potential as antiviral and anticancer agents. This alkylating agent introduces a 4-acetoxybutyl side chain onto a nucleobase, leading to the formation of acyclic nucleoside analogues. The resulting modifications can alter the biological activity, metabolic stability, and cellular uptake of the parent nucleoside. These notes provide detailed protocols for the N-alkylation of purine and pyrimidine bases using this compound and summarize the general mechanism of action for the resulting nucleoside analogues.

Chemical Properties of this compound

A clear understanding of the reagent's properties is crucial for its effective and safe use in synthesis.

| Property | Value |

| Molecular Formula | C₆H₁₁BrO₂ |

| Molecular Weight | 195.05 g/mol [1] |

| Appearance | Liquid[1] |

| Boiling Point | 92-93 °C at 12 mmHg[1] |

| Density | 1.348 g/mL at 25 °C[1] |

| CAS Number | 4753-59-7[1] |

Application: Synthesis of Acyclic Nucleoside Analogues

This compound is primarily used for the N-alkylation of various purine and pyrimidine nucleobases. This reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a weak base like potassium carbonate (K₂CO₃). The base facilitates the deprotonation of the nucleobase, creating a nucleophilic nitrogen that subsequently attacks the electrophilic carbon of the this compound, displacing the bromide ion.

dot graph SynthesisWorkflow { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

reagents [label="Nucleobase +\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; conditions [label="Solvent (DMF)\nBase (K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="N-Alkylation Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Reaction Workup\n(e.g., Filtration, Evaporation)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(e.g., Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="N-(4-Acetoxybutyl)\nNucleoside Analogue", shape=box, style="rounded, filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

reagents -> reaction; conditions -> reaction; reaction -> workup; workup -> purification; purification -> product; } dot

Experimental Protocols

The following protocols provide detailed methodologies for the N-alkylation of common nucleobases with this compound.

Protocol 1: Synthesis of 9-(4-Acetoxybutyl)guanine

This protocol is adapted from general procedures for the N-alkylation of purines.

Materials:

-

Guanine

-

This compound

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Methanol

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of guanine (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the guanine salt.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the DMF from the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate to afford 9-(4-acetoxybutyl)guanine.

Expected Yield: Yields for this specific reaction can vary, but similar alkylations of guanine derivatives can range from moderate to good.

Protocol 2: Synthesis of 1-(4-Acetoxybutyl)uracil

This protocol is based on established methods for the N1-alkylation of uracil.[1][2]

Materials:

-

Uracil

-

This compound

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Chloroform

-

Methanol

-